N-(2,4-Difluorophenyl)-N-isopropylcarbamoyl chloride
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Overview
Description
N-(2,4-Difluorophenyl)-N-isopropylcarbamoyl chloride is an organic compound that belongs to the class of carbamoyl chlorides. This compound is characterized by the presence of a carbamoyl chloride group attached to a 2,4-difluorophenyl ring and an isopropyl group. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Difluorophenyl)-N-isopropylcarbamoyl chloride typically involves the reaction of 2,4-difluoroaniline with isopropyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent the decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Difluorophenyl)-N-isopropylcarbamoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: It can hydrolyze in the presence of water to form the corresponding carbamic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products Formed
Substituted Products: Depending on the nucleophile used, various substituted carbamates can be formed.
Hydrolysis Products: The hydrolysis of this compound results in the formation of 2,4-difluorophenyl isopropylcarbamate and hydrochloric acid.
Scientific Research Applications
N-(2,4-Difluorophenyl)-N-isopropylcarbamoyl chloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-Difluorophenyl)-N-isopropylcarbamoyl chloride involves the formation of covalent bonds with nucleophiles. The carbamoyl chloride group is highly reactive and can form stable carbamate linkages with various nucleophiles. This reactivity makes it useful in the modification of biomolecules and the synthesis of complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide: This compound has a similar structure but contains a benzamide group instead of a carbamoyl chloride group.
N-(2,3-Difluorophenyl)-2-fluorobenzamide: Another similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
N-(2,4-Difluorophenyl)-N-isopropylcarbamoyl chloride is unique due to its high reactivity and versatility in forming stable carbamate linkages. This makes it particularly useful in various chemical and biological applications where such reactivity is desired.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-N-propan-2-ylcarbamoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF2NO/c1-6(2)14(10(11)15)9-4-3-7(12)5-8(9)13/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJOSANCARMUBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=C(C=C(C=C1)F)F)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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